2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
2694729-64-9 |
|---|---|
Molecular Formula |
C8H3ClF3N |
Molecular Weight |
205.56 g/mol |
IUPAC Name |
2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H3ClF3N/c1-2-5-3-7(9)13-4-6(5)8(10,11)12/h1,3-4H |
InChI Key |
RJMWFWVVVTZKBH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC=C1C(F)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Ethynyl 5 Trifluoromethyl Pyridine
Retrosynthetic Analysis of 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine
A logical retrosynthetic analysis of the target molecule primarily involves the disconnection of the C-4 ethynyl (B1212043) group via a transition metal-catalyzed cross-coupling reaction. This is a common and effective strategy for forming sp-sp² carbon-carbon bonds. The Sonogashira coupling is the most evident choice, disconnecting the target molecule back to a 2-chloro-4-halo-5-(trifluoromethyl)pyridine intermediate (where the halo group is typically iodine or bromine) and a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection.
Further disconnection of the 2-chloro-4-halo-5-(trifluoromethyl)pyridine intermediate can proceed in two main directions. The first involves functional group interconversion on a pre-formed pyridine (B92270) ring, starting from a simpler, commercially available precursor like 3-picoline. This pathway would involve a sequence of chlorination and fluorination reactions to install the required substituents. The second direction involves a de novo synthesis, constructing the pyridine ring itself from acyclic, trifluoromethyl-containing building blocks through a cyclocondensation reaction. This approach builds the core structure with the trifluoromethyl group already in place.
Classical and Contemporary Synthetic Routes to Pyridine Scaffolds Incorporating Chloro and Trifluoromethyl Moieties
The formation of the 2-chloro-5-(trifluoromethyl)pyridine (B1661970) core is a critical step. This can be achieved either by building the ring from scratch or by modifying an existing pyridine.
The construction of a pyridine ring from acyclic precursors containing a trifluoromethyl group is a powerful method for ensuring the correct placement of this crucial moiety. nih.gov These strategies often involve condensation reactions. For instance, compounds like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can serve as trifluoromethyl-containing building blocks in reactions to form pyridone intermediates, which can be subsequently converted to the desired chlorinated pyridine. nih.gov Another approach involves a multicomponent Kröhnke reaction, which can synthesize 2-trifluoromethyl pyridines from chalcones and 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide. researchgate.net A recently disclosed synthetic route to 2-chloro-4-(trifluoromethyl)pyridine (B1345723) starts from vinyl n-butyl ether, which is converted to 4-butoxy-1,1,1-trifluoro-3-alken-2-one. This intermediate is then reacted and cyclized to form 2-hydroxy-4-(trifluoromethyl)pyridine, which is finally chlorinated to give the desired scaffold. google.com These methods are advantageous as they build complexity and introduce the trifluoromethyl group in a controlled manner. nih.govresearchoutreach.org
Industrially, the most common approach for synthesizing trifluoromethylpyridines involves the modification of readily available picoline isomers. nih.gov For the synthesis of a 2-chloro-5-(trifluoromethyl)pyridine scaffold, the process typically starts with 3-picoline. The synthesis involves several key steps, as outlined in the table below.
Table 1: Synthetic Route via Functional Group Interconversion
| Step | Reaction | Description |
|---|---|---|
| 1 | Side-Chain Chlorination | The methyl group of 3-picoline is exhaustively chlorinated to form 3-(trichloromethyl)pyridine. |
| 2 | Halogen Exchange (Fluorination) | The trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), yielding 3-(trifluoromethyl)pyridine. nih.govgoogle.com |
This sequence of reactions allows for the large-scale production of the key intermediate. nih.gov Further functionalization, such as halogenation at the C-4 position, would then be required to prepare the substrate for the subsequent cross-coupling step. For example, converting a 2-hydroxy-5-nitro-3-trifluoromethylpyridine to a 2-chloro derivative can be achieved using thionyl chloride and a catalytic amount of DMF. chemicalbook.com
Introduction of the Ethynyl Moiety via Transition Metal-Catalyzed Cross-Coupling Strategies
Once the appropriately functionalized pyridine scaffold is obtained, the final key step is the introduction of the ethynyl group at the C-4 position.
The Sonogashira reaction is a robust and widely employed method for forming C(sp²)-C(sp) bonds, making it ideal for the ethynylation of aryl and heteroaryl halides. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.org
In the context of synthesizing this compound, a 2-chloro-4-bromo-5-(trifluoromethyl)pyridine or 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (B138346) intermediate would be reacted with a terminal alkyne. The reaction is tolerant of a wide range of functional groups, including those present on the pyridine ring. soton.ac.uk The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. scirp.org
Table 2: Typical Conditions for Sonogashira Coupling on Pyridine Rings
| Component | Example Reagents | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | Facilitates the oxidative addition/reductive elimination cycle. scirp.orgsoton.ac.uk |
| Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne. soton.ac.uk |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Scavenges the hydrogen halide produced during the reaction. soton.ac.ukacs.org |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. scirp.orgsoton.ac.uk |
| Alkyne Source | Phenylacetylene, Cyclopropyl acetylene, Trimethylsilylacetylene | Provides the ethynyl moiety. scirp.org |
This methodology has been successfully applied to various bromopyridine substrates, including those with electron-withdrawing groups, affording the corresponding alkynylpyridines in good to excellent yields. scirp.orgsoton.ac.uk
While the Sonogashira coupling is predominant, alternative methods for pyridine alkynylation exist. Copper-catalyzed, palladium-free cross-coupling reactions can also be employed to connect terminal alkynes to pyridine rings. acs.org Another strategy involves the reaction of organometallic pyridine intermediates with an alkyne source. For instance, a pyridyl Grignard or organolithium reagent can be generated and reacted with an appropriate electrophile. Direct alkynylation of pyridine derivatives has been achieved using various alkynyllithium reagents, which can add regioselectively to the pyridine ring, often at the C-2 or C-4 position depending on the reaction conditions and directing groups. acs.orgresearchgate.net For example, treatment of 4-chloropyridine (B1293800) with phenylethynyllithium can yield the 4-alkynylated product. researchgate.net These methods provide alternative pathways that can be advantageous depending on the specific substrate and desired outcome, avoiding the use of palladium or offering different reactivity profiles.
Development of Novel and Sustainable Synthetic Pathways
Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient processes. These principles are highly relevant to the synthesis of complex molecules like this compound.
Green Chemistry Principles in Pyridine Synthesis
The application of green chemistry principles to the Sonogashira reaction, a likely final step in the synthesis of the target molecule, has been an area of active research. Key developments include the use of sustainable solvents and the move towards copper-free reaction conditions.
Traditional Sonogashira couplings are often performed in organic solvents such as N,N-dimethylformamide (DMF), which are now considered undesirable due to their toxicity. jk-sci.com Research has focused on replacing these with greener alternatives. jk-sci.com For instance, the use of water or mixtures of water with organic solvents has been explored for Sonogashira reactions of heterocycles. thalesnano.com The development of water-soluble palladium complexes allows for efficient coupling in aqueous media, simplifying product isolation and reducing the environmental impact of the synthesis. thalesnano.com
Furthermore, the copper co-catalyst traditionally used in the Sonogashira reaction can lead to the formation of undesired alkyne homocoupling byproducts (Glaser coupling) and introduces concerns regarding residual copper in the final product, particularly for pharmaceutical applications. wikipedia.org Consequently, copper-free Sonogashira protocols have been developed. These methods often employ specialized palladium catalysts and ligands that are efficient enough to facilitate the coupling without the need for a copper co-catalyst. nih.govrsc.org
| Green Chemistry Approach | Description | Potential Benefit for Synthesis |
| Sustainable Solvents | Replacement of hazardous solvents like DMF with water, bio-based solvents, or ionic liquids. jk-sci.com | Reduced environmental impact and improved safety profile of the process. |
| Copper-Free Conditions | Elimination of the copper co-catalyst to prevent alkyne homocoupling and simplify purification. wikipedia.orgnih.gov | Higher purity of the final product and avoidance of toxic metal contamination. |
| Catalyst Recycling | Use of heterogeneous or supported catalysts that can be recovered and reused. rsc.org | Reduced cost and waste associated with the catalyst. |
Catalytic Methodologies for Enhanced Efficiency and Selectivity
The efficiency and selectivity of the Sonogashira coupling are highly dependent on the catalytic system employed. For electron-deficient substrates like a trifluoromethyl-substituted chloropyridine, the choice of catalyst is particularly critical.
Palladium complexes with electron-rich and sterically bulky phosphine (B1218219) ligands are often effective for the coupling of challenging substrates, including aryl chlorides. rsc.org N-heterocyclic carbene (NHC) palladium complexes have also emerged as powerful catalysts for Sonogashira reactions, offering high stability and activity. wikipedia.org The use of these advanced catalytic systems can lead to higher yields, lower catalyst loadings, and milder reaction conditions.
While palladium remains the most common catalyst, research has also explored the use of less expensive and more abundant metals. For instance, nickel- and iron-catalyzed Sonogashira-type reactions have been developed, offering a more sustainable alternative to palladium. beilstein-journals.org
| Catalyst System | Key Features | Applicability |
| Palladium-Phosphine Complexes | Versatile and widely used; ligand choice can be tuned for specific substrates. rsc.org | Effective for a broad range of aryl and heteroaryl halides. |
| Palladium-NHC Complexes | Highly stable and active catalysts, often allowing for lower catalyst loadings. wikipedia.org | Suitable for challenging couplings, including those with electron-deficient substrates. |
| Nickel-Based Catalysts | More cost-effective and earth-abundant alternative to palladium. | Emerging as a viable option for various cross-coupling reactions. |
| Iron-Based Catalysts | Economical and environmentally friendly choice. beilstein-journals.org | Promising for developing more sustainable synthetic routes. beilstein-journals.org |
Flow Chemistry Approaches to this compound Synthesis
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The Sonogashira coupling is well-suited to adaptation in a flow chemistry setup.
In a typical flow Sonogashira reaction, solutions of the halo-pyridine and the alkyne are pumped through a heated reactor containing a heterogeneous catalyst. thalesnano.comresearchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. thalesnano.com The use of packed-bed reactors with immobilized catalysts simplifies product purification, as the catalyst is retained within the reactor. thalesnano.comresearchgate.net
Continuous-flow systems have been developed that utilize heterogeneous palladium and copper catalysts, sometimes in separate in-line reactors, to facilitate the Sonogashira coupling. researchgate.net These systems can also incorporate in-line purification steps, such as metal scavengers, to remove any leached catalyst from the product stream, further enhancing the green credentials of the process. researchgate.net The ability to rapidly screen catalysts and optimize reaction conditions "on the fly" is another significant advantage of flow chemistry in developing efficient synthetic routes. thalesnano.com
Reactivity and Transformation Pathways of 2 Chloro 4 Ethynyl 5 Trifluoromethyl Pyridine
Reactivity Profiles of the Chloro Substituent at C2
The chlorine atom at the C2 position of the pyridine (B92270) ring is a key site for various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the trifluoromethyl group. This activation facilitates both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen atom. This inherent reactivity is further enhanced by the presence of the electron-withdrawing trifluoromethyl group. Consequently, the chlorine atom at the C2 position serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Various nucleophiles can displace the chloride, leading to a diverse range of substituted pyridines. The reaction generally proceeds under mild conditions, often facilitated by a base. The efficiency of the substitution can be influenced by the nature of the nucleophile and the reaction conditions employed. For instance, stronger nucleophiles and the use of polar aprotic solvents tend to promote the reaction.
| Nucleophile | Reagent | Product |
| Amine | R-NH2 | 2-amino-4-ethynyl-5-(trifluoromethyl)pyridine derivative |
| Alkoxide | R-O- | 2-alkoxy-4-ethynyl-5-(trifluoromethyl)pyridine derivative |
| Thiolate | R-S- | 2-alkylthio-4-ethynyl-5-(trifluoromethyl)pyridine derivative |
This table presents a generalized overview of potential SNAr reactions. Specific reaction conditions and yields would vary based on the exact reagents and experimental setup.
Palladium-Catalyzed Cross-Coupling Reactions at C2
The chloro substituent at the C2 position is also amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. In the case of 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine, the chloro group can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and vinyl-substituted pyridine derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
| Boronic Acid/Ester | Catalyst | Base | Product |
| Arylboronic acid | Pd(PPh3)4 | K2CO3 | 2-aryl-4-ethynyl-5-(trifluoromethyl)pyridine |
| Vinylboronic acid | Pd(dppf)Cl2 | Na2CO3 | 2-vinyl-4-ethynyl-5-(trifluoromethyl)pyridine |
This table provides illustrative examples of Suzuki-Miyaura coupling reactions. The optimal conditions can vary depending on the specific substrates.
The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The C2-chloro position of this compound can participate in Heck reactions with various alkenes in the presence of a palladium catalyst and a base. This reaction provides a direct route to the synthesis of pyridines with olefinic substituents at the C2 position. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of complex molecules. organic-chemistry.org
| Alkene | Catalyst | Base | Product |
| Styrene | Pd(OAc)2 | Et3N | 2-styryl-4-ethynyl-5-(trifluoromethyl)pyridine |
| Acrylate | Pd(PPh3)4 | K2CO3 | 2-(alkoxycarbonylvinyl)-4-ethynyl-5-(trifluoromethyl)pyridine |
The data in this table represents typical Heck reaction setups. Actual results may differ based on experimental variables.
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction is particularly relevant for this compound, as the chloro group at C2 can be coupled with a variety of terminal alkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This allows for the synthesis of di-alkynyl pyridine derivatives, which are valuable building blocks in materials science and medicinal chemistry.
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product |
| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | 2-(phenylethynyl)-4-ethynyl-5-(trifluoromethyl)pyridine |
| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Piperidine | 2-((trimethylsilyl)ethynyl)-4-ethynyl-5-(trifluoromethyl)pyridine |
This table showcases common conditions for Sonogashira coupling. The efficiency of the reaction is dependent on the specific substrates and catalysts used.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly effective for the amination of aryl and heteroaryl halides. The chloro group at the C2 position of this compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method provides a direct and versatile route to a variety of 2-amino-4-ethynyl-5-(trifluoromethyl)pyridine derivatives.
| Amine | Palladium Catalyst | Ligand | Base | Product |
| Aniline | Pd2(dba)3 | XPhos | NaOt-Bu | 2-(phenylamino)-4-ethynyl-5-(trifluoromethyl)pyridine |
| Morpholine | Pd(OAc)2 | BINAP | Cs2CO3 | 2-morpholino-4-ethynyl-5-(trifluoromethyl)pyridine |
The conditions presented in this table are representative examples for the Buchwald-Hartwig amination. Optimization of these parameters is often necessary for specific substrates.
Negishi Coupling and Stille Coupling Applications
The chlorine atom at the C2 position of the pyridine ring is a suitable leaving group for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Among the most powerful of these methods are the Negishi and Stille couplings.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. acs.orglibretexts.org For a substrate like this compound, this reaction allows for the introduction of various alkyl, vinyl, aryl, or alkynyl groups at the C2 position. Palladium catalysts, often stabilized by phosphine ligands, are generally preferred for their high functional group tolerance and efficiency. acs.org Nickel catalysts can also be employed and are sometimes generated in situ from precursors like Ni(acac)₂. acs.org
The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide, also catalyzed by palladium. acs.org This reaction is known for its tolerance of a wide array of functional groups and the stability of the organotin reagents. Conditions for the Stille coupling of 2-chloropyridines typically involve a palladium(0) catalyst, such as Pd(PPh₃)₄, which initiates the catalytic cycle through oxidative addition into the carbon-chlorine bond. acs.org The choice of ligands and additives, such as copper(I) iodide, can significantly accelerate the reaction rate. acs.org The reactivity of 2-chloropyridines in these couplings makes it possible to synthesize more complex pyridine derivatives by selectively functionalizing the C2 position. mdpi.comacs.org
Table 1: Representative Conditions for Negishi and Stille Couplings of 2-Chloropyridines This table presents generalized conditions applicable to the C2-chloro position of the target compound.
| Coupling Reaction | Catalyst | Coupling Partner | Typical Ligand | Solvent | General Conditions |
|---|---|---|---|---|---|
| Negishi Coupling | Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂) | Organozinc Halide (R-ZnX) | Triphenylphosphine, dppe, BINAP | THF, DMF | Inert atmosphere, room temp. to 80°C |
| Stille Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Organostannane (R-SnR'₃) | Triphenylphosphine, Tri(2-furyl)phosphine | DMF, Toluene, NMP | Inert atmosphere, often with heat (60-110°C) |
Reactivity Profiles of the Ethynyl (B1212043) Substituent at C4
The ethynyl group at the C4 position is a highly versatile functional group that serves as a linchpin for a variety of chemical transformations. Its reactivity is modulated by the electron-deficient nature of the trifluoromethyl-substituted pyridine ring.
Metal-Catalyzed Alkyne Functionalization
The carbon-carbon triple bond can be activated by various transition metals, facilitating the addition of a wide range of nucleophiles.
Hydration of the terminal alkyne leads to the formation of a carbonyl group. This transformation is typically catalyzed by gold, mercury, or ruthenium complexes. libretexts.orgnih.govacs.orgmasterorganicchemistry.com Gold(I)-catalyzed hydration generally proceeds with Markovnikov selectivity, where the nucleophilic attack of water occurs at the more substituted carbon of the coordinated alkyne. mdpi.com This would yield an enol intermediate that rapidly tautomerizes to the corresponding methyl ketone. In contrast, certain ruthenium catalysts can promote anti-Markovnikov hydration, leading to the formation of an aldehyde. acs.orgacs.orgnih.govorganic-chemistry.org
Hydroamination involves the addition of an N-H bond from an amine across the triple bond. This reaction provides a direct route to enamines or imines, which can be further reduced to saturated amines. Catalysts based on copper, rhodium, and iridium have been shown to be effective for the hydroamination of alkynes. ubc.cauniovi.esmdpi.com The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.
Hydrohalogenation of ethynylpyridines can be achieved without specialized metal catalysts by using hydrohalic acids (e.g., HCl, HBr). nih.govlumenlearning.com The basic nitrogen atom of the pyridine ring is first protonated by the acid, forming a pyridinium salt. This enhances the electrophilicity of the ethynyl group, facilitating the nucleophilic attack of the halide anion. nih.govlumenlearning.com This process typically yields the corresponding vinyl halide with high regioselectivity.
Table 2: Functionalization of the Ethynyl Group via Addition Reactions This table outlines general pathways for the functionalization of the C4-ethynyl group.
| Reaction | Typical Reagents/Catalysts | Product Type | Selectivity |
|---|---|---|---|
| Hydration | H₂O, Au(I) or Hg(II) catalyst | Methyl Ketone | Markovnikov |
| Hydration | H₂O, RuCpCl(dppm) | Aldehyde | Anti-Markovnikov |
| Hydroamination | R₂NH, Cu, Rh, or Ir catalyst | Enamine or Imine | Catalyst dependent |
| Hydrohalogenation | HCl, HBr, or HI | Vinyl Halide | Regioselective |
The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions. The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.org While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the development of metal catalysis has revolutionized this transformation. masterorganicchemistry.com
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," proceeding under mild conditions to exclusively yield the 1,4-disubstituted triazole regioisomer. organic-chemistry.orgresearchgate.net This reaction is exceptionally robust and tolerant of a vast range of functional groups. Conversely, ruthenium-catalyzed versions of the reaction (RuAAC) can be employed to selectively produce the 1,5-disubstituted triazole isomer. organic-chemistry.org These reactions provide a highly efficient method for covalently linking the pyridine core to other molecules. nih.govnih.gov
Table 3: Regioselective [3+2] Cycloaddition of the Ethynyl Group with Azides Illustrates the formation of 1,2,3-triazole regioisomers from the target compound.
| Catalyst System | Reagents | Product | Key Features |
|---|---|---|---|
| Cu(I) Source (e.g., CuSO₄/Sodium Ascorbate) | Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole | High regioselectivity, mild conditions ("Click Chemistry") |
| Ru Catalyst (e.g., Cp*RuCl(PPh₃)₂) | Organic Azide (R-N₃) | 1,5-Disubstituted 1,2,3-Triazole | Complementary regioselectivity to CuAAC |
The ethynyl group can participate in palladium-catalyzed annulation reactions to construct fused ring systems. These reactions typically involve the coupling of the alkyne with a multifunctional partner that contains both a reactive site for initial coupling (e.g., a halide) and a group that can participate in a subsequent ring-closing step. For example, palladium-catalyzed annulation of terminal alkynes with ortho-halogenated carbonyl compounds can be used to synthesize indanone derivatives. Similarly, coupling with partners like chloroaminopyridines can lead to the formation of fused azaindole skeletons. These strategies highlight the potential of this compound as a building block for creating complex, polycyclic heteroaromatic structures.
Intramolecular Cyclization Reactions for Heterocycle Formation
Intramolecular cyclization represents a powerful strategy for constructing fused heterocyclic systems. This approach requires a precursor in which a nucleophilic functional group is tethered to the pyridine core in proximity to the ethynyl group. For this compound, this would necessitate a preliminary substitution reaction, typically at the C2 position, to introduce the cyclizing moiety.
For instance, substitution of the C2-chloro group with an amine (e.g., aniline) or an alcohol would yield a 2-(aminoaryl)- or 2-(aryloxy)-4-ethynylpyridine derivative. The tethered nucleophile (N-H or O-H) can then undergo an intramolecular addition to the alkyne, often promoted by a transition metal catalyst (e.g., palladium, gold, copper) or under basic or acidic conditions, to form a new five- or six-membered ring fused to the parent pyridine. Such cyclizations of ortho-alkynyl substituted biaryls are a known route to various polycyclic aromatic systems. This two-step sequence of substitution followed by intramolecular cyclization provides a versatile pathway to novel and complex heterocyclic scaffolds based on the pyridine core.
Direct Functionalization of Terminal Alkyne
The terminal alkyne functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse molecular complexity. The reactivity of the terminal C-H bond of the ethynyl group enables several key reactions, including Sonogashira coupling and azide-alkyne cycloadditions, often referred to as "click chemistry."
One of the most powerful methods for the functionalization of terminal alkynes is the Sonogashira cross-coupling reaction. nih.gov This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov For this compound, this reaction allows for the direct attachment of various aryl or heteroaryl substituents at the terminus of the alkyne. The reaction is typically carried out under mild conditions and exhibits broad functional group tolerance. nih.gov
Another significant transformation of the terminal alkyne is its participation in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org The reaction of this compound with organic azides in the presence of a copper(I) catalyst would yield the corresponding triazole derivatives. This methodology is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. tcichemicals.com Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free pathway for the formation of triazoles. wikipedia.org
The following table summarizes potential direct functionalization reactions of the terminal alkyne of this compound based on established methodologies for terminal alkynes.
| Reaction Type | Reactant | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Aryl/Vinyl-substituted alkyne |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (e.g., Benzyl azide) | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazole |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne derivative | None (strain-promoted) | Triazole |
Influence of the Trifluoromethyl Group at C5 on Ring Reactivity and Selectivity
Electronic Effects on Electrophilic and Nucleophilic Substitution Patterns
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, significantly influencing the electronic properties and reactivity of the pyridine ring. nih.govscispace.com Its strong inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution by decreasing the electron density of the ring. Conversely, this electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the trifluoromethyl group.
In the case of this compound, the -CF3 group at the C5 position, in conjunction with the inherent electron-deficient nature of the pyridine ring, renders the ring highly susceptible to nucleophilic attack. The chlorine atom at the C2 position is a good leaving group and is activated by the -CF3 group at the para position. This makes the C2 position a prime site for nucleophilic displacement by various nucleophiles such as amines, alkoxides, and thiolates.
Electrophilic aromatic substitution on this pyridine system is expected to be challenging due to the strong deactivating effects of both the trifluoromethyl group and the pyridine nitrogen. If such a reaction were to occur, the directing effects of the existing substituents would need to be considered.
The table below outlines the expected influence of the trifluoromethyl group on the reactivity of the pyridine ring in this compound.
| Reaction Type | Effect of -CF₃ Group | Predicted Reactivity |
|---|---|---|
| Nucleophilic Aromatic Substitution (at C2-Cl) | Strongly Activating (Electron-withdrawing) | Favorable |
| Electrophilic Aromatic Substitution | Strongly Deactivating (Electron-withdrawing) | Unfavorable |
Regioselectivity in Multi-Functionalized Pyridine Systems
In a multi-functionalized pyridine system like this compound, the regioselectivity of further functionalization is governed by the interplay of the electronic and steric effects of all substituents.
For nucleophilic aromatic substitution, the primary site of attack is the carbon bearing the chloro substituent (C2). The strong electron-withdrawing effect of the trifluoromethyl group at C5, along with the activating effect of the pyridine nitrogen, makes the C2 position highly electrophilic and susceptible to nucleophilic displacement.
In reactions involving the ethynyl group, such as electrophilic additions, the regioselectivity would be influenced by the electronic nature of the pyridine ring. The electron-deficient character of the ring would likely direct the electrophile to the terminal carbon of the alkyne.
Should electrophilic aromatic substitution on the pyridine ring be forced under harsh conditions, the directing effects of the existing substituents would compete. The chloro group is an ortho, para-director, while the ethynyl and trifluoromethyl groups are meta-directors. The combined deactivating nature of these groups makes predicting the outcome of such a reaction difficult without experimental data.
Multi-Component Reactions and Cascade Processes Involving the Compound
While specific examples of multi-component reactions (MCRs) and cascade processes involving this compound are not extensively documented in the literature, the functional groups present on the molecule suggest its potential as a substrate in such reactions. MCRs are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms of the starting materials. nih.gov
The terminal alkyne functionality of this compound is a key feature that could enable its participation in various MCRs. For instance, isocyanide-based MCRs, such as the Ugi or Passerini reactions, could potentially incorporate the alkyne moiety after a suitable transformation. mdpi.com
Furthermore, the combination of a nucleophilic displacement at the C2-chloro position followed by a reaction at the C4-ethynyl group could form the basis for a cascade reaction sequence. For example, a nucleophile with a pendant reactive group could first displace the chloride and then undergo an intramolecular cyclization onto the alkyne, leading to the formation of fused heterocyclic systems.
The development of novel MCRs and cascade reactions involving this compound would be a valuable area of research, offering rapid access to complex and potentially biologically active molecules.
Advanced Spectroscopic and Chromatographic Methodologies in Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
No published NMR data (¹H, ¹³C, ¹⁹F, or 2D) is available for 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine.
Proton NMR (¹H NMR) for Proton Environment Analysis
Specific chemical shifts, coupling constants, and signal multiplicities for the protons on the pyridine (B92270) ring and the ethynyl (B1212043) group have not been reported.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The characteristic chemical shifts for the eight carbon atoms, including those of the pyridine ring, the ethynyl group, and the trifluoromethyl group, are not documented.
Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization
The chemical shift and coupling patterns for the fluorine nuclei of the trifluoromethyl group have not been experimentally determined.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
No 2D NMR studies have been published to confirm the covalent bond connectivity and spatial relationships between atoms in the molecule.
Vibrational Spectroscopy Applications
Infrared (IR) Spectroscopy for Functional Group Identification
Specific absorption frequencies corresponding to the functional groups of this compound (such as C-Cl, C≡C-H, C-F, and pyridine ring vibrations) are not available in the scientific literature.
Based on a comprehensive search of publicly available scientific literature and databases, there is currently no specific information available for the advanced spectroscopic and chromatographic characterization of the compound “this compound.”
Detailed searches for experimental data pertaining to the following analytical methodologies for this specific compound did not yield any results:
Raman Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Tandem Mass Spectrometry (MS/MS)
X-ray Crystallography
High-Performance Liquid Chromatography (HPLC)
Therefore, it is not possible to generate the requested article with scientifically accurate, data-supported content for the specified outline. The detailed research findings, data tables, and analytical discussions required are absent from the current body of scientific literature.
Chromatographic Techniques for Purity Assessment and Separation
Gas Chromatography (GC) for Volatile Purity Analysis
Gas chromatography (GC) is a fundamental technique for assessing the purity of volatile and thermally stable compounds. However, specific experimental conditions and detailed research findings for the GC analysis of this compound are not described in the available literature. In the synthesis of related pyridine derivatives, such as 2-chloro-5-trichloromethylpyridine, gas chromatography has been utilized to determine product purity and reaction yield. While these applications on analogous compounds suggest that GC is a suitable method for the analysis of this compound, the specific parameters for such an analysis are not published.
For a hypothetical analysis, a standard GC method would likely involve a high-resolution capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification of any volatile impurities. The operational parameters would need to be optimized to achieve adequate separation of the target compound from any starting materials, byproducts, or residual solvents.
Table 1: Illustrative GC Parameters for Volatile Purity Analysis This table presents a hypothetical set of parameters for the GC analysis of this compound, as specific experimental data is not available in the reviewed literature.
| Parameter | Illustrative Condition |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Computational and Theoretical Investigations of 2 Chloro 4 Ethynyl 5 Trifluoromethyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. Using DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p), the geometry of the molecule is optimized by finding the minimum energy conformation on the potential energy surface.
For a related compound, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), DFT calculations have been performed to determine its structural parameters. researchgate.netresearchgate.net These calculations provide bond lengths, bond angles, and dihedral angles. Although specific data for the ethynyl-substituted title compound is not available in the cited literature, a similar approach would be used. The optimized structure would confirm the planarity of the pyridine (B92270) ring and provide precise geometries for the chloro, ethynyl (B1212043), and trifluoromethyl substituents.
Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Pyridine Ring (Hypothetical for the title compound based on similar structures)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Cl | 1.74 | Cl-C2-N1 | 115.0 |
| C4-C≡ | 1.42 | C3-C4-C≡ | 121.0 |
| C≡C-H | 1.06 | C4-C≡C | 178.0 |
| C5-CF3 | 1.50 | C4-C5-CF3 | 122.0 |
| C-F (avg) | 1.35 | F-C-F (avg) | 107.0 |
Note: This data is illustrative and based on general values for similar chemical bonds and angles. Actual values would be determined by specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. researchgate.netyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine, the electron-withdrawing nature of the trifluoromethyl and chloro groups, combined with the electron-rich ethynyl group, would significantly influence the energies and distributions of these orbitals. DFT calculations would map the electron density of the HOMO and LUMO across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: These are example energy values. The actual energies would be calculated using a specific DFT method and basis set.
DFT calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and verify experimental data.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. For the analogous compound 2-chloro-4-(trifluoromethyl)pyridine, DFT calculations have been used to compute the vibrational modes. researchgate.netresearchgate.net For instance, characteristic C-Cl stretching vibrations are predicted and correlated with experimental bands. researchgate.net Similar calculations for this compound would predict the frequencies for the C≡C and ≡C-H stretching of the ethynyl group, the C-F stretches of the trifluoromethyl group, and the various vibrations of the pyridine ring.
NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.netresearchgate.net Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental values to confirm the molecular structure. Calculations for 2-chloro-4-(trifluoromethyl)pyridine have shown good agreement between computed and observed chemical shifts. researchgate.netresearchgate.net A similar study on the title compound would help in assigning the specific resonances of the protons and carbons, particularly those of the ethynyl group and the substituted pyridine ring.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While DFT is excellent for static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and intermolecular interactions over time.
For a relatively rigid molecule like this compound, MD simulations would be most useful for studying its interactions with other molecules, such as solvents or biological macromolecules. These simulations can reveal preferred binding orientations and dynamic behavior in a complex environment, which is crucial for understanding its potential applications in materials science or medicinal chemistry.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry can be used to map out the energy profile of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.
For this compound, this type of analysis could be applied to predict the outcomes of various reactions, such as nucleophilic aromatic substitution at the chloro-substituted position or addition reactions at the ethynyl group. By calculating the activation energies for different potential pathways, chemists can predict which reactions are most likely to occur under specific conditions.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.netchemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms). These are the most likely sites for electrophilic attack. researchgate.net
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency (e.g., hydrogen atoms attached to electronegative atoms). These are the most likely sites for nucleophilic attack. researchgate.net
Green regions represent neutral potential.
For a related compound, 2-chloro-4-(trifluoromethyl)pyridine, MEP analysis has been performed. researchgate.netresearchgate.net A similar analysis for this compound would likely show a region of negative potential around the nitrogen atom of the pyridine ring, making it a site for interaction with electrophiles or hydrogen bond donors. The hydrogen of the ethynyl group would likely be a site of positive potential. The MEP map provides a comprehensive visual guide to the molecule's reactivity and intermolecular interaction sites. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Motifs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of QSAR can be applied to understand how its distinct structural motifs—the chloro group, the ethynyl group, and the trifluoromethyl group—are likely to influence its physicochemical properties and, consequently, its interactions with biological systems.
In a typical QSAR study, the chemical structure is parameterized by a set of molecular descriptors that quantify various aspects of its steric, electronic, and hydrophobic properties. These descriptors are then correlated with a measured biological endpoint to generate a predictive model. The key to a robust QSAR model lies in the selection of appropriate descriptors that can capture the structural variations within a series of molecules.
For this compound, a QSAR model would likely incorporate descriptors that account for the unique contributions of each of its functional groups. The pyridine ring itself serves as the core scaffold, and its properties are modulated by the attached substituents.
Influence of the Chloro Group: The chlorine atom at the 2-position is an electron-withdrawing group due to its high electronegativity. This influences the electron density distribution of the pyridine ring. In QSAR models, the electronic effect of a substituent is often described by parameters such as the Hammett constant (σ). The chloro group also contributes to the lipophilicity of the molecule, which is a critical factor in its ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (log P) is a common descriptor for hydrophobicity.
Influence of the Trifluoromethyl Group: The trifluoromethyl group at the 5-position is a strong electron-withdrawing group and is also highly lipophilic. Its impact on the electronic properties of the pyridine ring is significant. The lipophilicity of the CF3 group is often quantified by the Hansch-Leo fragmental constant (π). Furthermore, the fluorine atoms can participate in hydrogen bonding and other electrostatic interactions.
The interplay of these structural motifs results in a unique combination of physicochemical properties for this compound. A hypothetical QSAR model for a series of analogs would aim to deconvolute the individual contributions of these groups to a specific biological activity.
Below are interactive data tables summarizing the typical physicochemical properties and the types of QSAR descriptors that would be relevant for modeling the structural motifs of this compound.
Table 1: Physicochemical Properties of Key Functional Groups
| Functional Group | Electronic Effect | Lipophilicity (Hansch π) | Steric Effect (Molar Refractivity) |
| Chloro (-Cl) | Electron-withdrawing | +0.71 | 5.97 |
| Ethynyl (-C≡CH) | Weakly electron-withdrawing | +0.51 | 9.83 |
| Trifluoromethyl (-CF3) | Strongly electron-withdrawing | +0.88 | 5.02 |
Table 2: Common QSAR Descriptors for Structural Motif Analysis
| Descriptor Type | Descriptor | Property Quantified | Relevance to Structural Motifs |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent. | The chloro and trifluoromethyl groups are strong electron-withdrawing groups, which would be reflected in their σ values. |
| Dipole Moment (μ) | The overall polarity of the molecule. | The electronegative chloro and trifluoromethyl groups create a significant dipole moment. | |
| Hydrophobic | Log P | The lipophilicity or hydrophobicity of the entire molecule. | The chloro and trifluoromethyl groups increase the overall lipophilicity of the compound. |
| Hansch-Leo Fragmental Constant (π) | The contribution of a specific substituent to lipophilicity. | Allows for the individual assessment of the hydrophobicity of the chloro, ethynyl, and trifluoromethyl groups. | |
| Steric | Molar Refractivity (MR) | The volume occupied by a molecule or a substituent. | The size and shape of the ethynyl group and the overall molecule are captured by this descriptor. |
| Taft Steric Parameter (Es) | The steric bulk of a substituent. | Useful for quantifying the steric hindrance introduced by the substituents on the pyridine ring. | |
| Topological | Connectivity Indices (χ) | The branching and connectivity of the molecular skeleton. | Reflects the overall shape and size of the molecule, including the arrangement of the substituents. |
Applications of 2 Chloro 4 Ethynyl 5 Trifluoromethyl Pyridine in Organic Synthesis
Construction of Complex Heterocyclic Systems (e.g., Fused Pyridines, Pyrazolopyridines)
No specific examples or methodologies have been published that utilize 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine for the construction of fused pyridines, pyrazolopyridines, or other complex heterocyclic systems. While the synthesis of pyrazolopyridines from other precursors is a known area of research, nih.gov its application to this specific compound has not been reported.
Scaffold for Advanced Molecular Architectures in Medicinal Chemistry Lead Generation (focus on synthetic strategy and chemical space exploration)
There are no available studies that describe the use of this compound as a scaffold in medicinal chemistry for lead generation. Research on other substituted pyridines, such as 2-chloro-5-bromopyridine, has demonstrated their utility as scaffolds for creating libraries of compounds, nih.govresearchgate.net but this has not been extended to the title compound.
Precursor for Agrochemical Research (focus on synthetic strategy and chemical space exploration)
While related compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) are known precursors for herbicidal compounds, google.com there is no published research detailing the synthetic strategies or exploration of chemical space using this compound as a precursor for new agrochemicals.
Building Block for Functional Materials (focus on synthetic methodology)
No literature is available describing the synthetic methodology for using this compound as a building block for functional materials.
Polymer and Oligomer Synthesis
There are no reports on the synthesis of polymers or oligomers derived from this compound.
Optoelectronic Material Precursors
The use of this compound as a precursor for optoelectronic materials has not been documented.
Design and Synthesis of Labeled Compounds for Mechanistic Studies
No methods for the design or synthesis of isotopically labeled this compound for use in mechanistic studies have been published. General methods for the isotopic labeling of pyridine (B92270) rings exist, nih.gov but their application to this specific molecule is not reported.
Emerging Research Directions and Future Prospects
Development of Asymmetric Transformations Utilizing the Compound
The creation of chiral molecules is of paramount importance in medicinal chemistry, as the stereochemistry of a drug can profoundly impact its efficacy and safety. The ethynyl (B1212043) group on the pyridine (B92270) ring is a prime target for asymmetric transformations. Future research is expected to focus on the development of catalytic enantioselective additions to the alkyne moiety.
Potential Asymmetric Reactions:
Asymmetric Hydration/Hydrofunctionalization: Catalytic systems employing chiral ligands could facilitate the enantioselective addition of water or other nucleophiles across the carbon-carbon triple bond, leading to the formation of chiral ketones or vinyl derivatives.
Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in asymmetric cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, to construct complex, stereochemically-rich heterocyclic systems.
Metal-Catalyzed Couplings: Chiral products could be generated through asymmetric cross-coupling reactions, where the alkyne is converted into a new chiral center.
The successful development of these transformations would provide access to a new library of chiral building blocks derived from 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine.
Integration into Photoredox Catalysis and Electrochemistry in its Transformations
Photoredox catalysis and electrochemistry offer powerful, sustainable alternatives to traditional synthetic methods by utilizing light or electricity to drive chemical reactions. The electron-deficient nature of the trifluoromethylated pyridine ring, combined with the reactive chloro and ethynyl groups, makes this compound an excellent candidate for exploration in these fields.
Prospective Applications:
Radical Chemistry: Photoredox catalysis could be used to generate radical intermediates from the compound, enabling novel carbon-carbon and carbon-heteroatom bond formations that are difficult to achieve through traditional means. For example, the chloro group could be targeted for reductive dehalogenation followed by radical coupling.
Electrochemical Synthesis: Electrochemical methods could be employed for the selective reduction or oxidation of the functional groups. For instance, the electrochemical reduction of the alkyne could provide a controlled route to the corresponding alkene or alkane, while electrochemical cross-coupling reactions could be developed as a greener alternative to metal-catalyzed processes.
These approaches would not only expand the synthetic utility of the title compound but also align with the growing demand for more environmentally benign chemical processes.
Sustainable and Biocatalytic Approaches for Synthesis and Derivatization
Green chemistry principles are increasingly influencing the design of synthetic routes. Future research will likely investigate more sustainable methods for the synthesis and derivatization of this compound, including the use of biocatalysis.
Areas for Exploration:
Enzymatic Transformations: The use of enzymes, such as hydrolases, reductases, or transaminases, could enable highly selective and environmentally friendly modifications of the compound. For example, an enzyme could be identified to selectively hydrate the alkyne or perform a stereoselective reduction.
Flow Chemistry: The synthesis of this compound and its derivatives could be adapted to continuous flow systems. Flow chemistry often provides improved safety, efficiency, and scalability compared to traditional batch processes, making it a more sustainable manufacturing approach.
By integrating biocatalysis and flow chemistry, the environmental footprint associated with the production and use of this valuable chemical intermediate could be significantly reduced.
High-Throughput Experimentation and Automation in Discovery
To accelerate the discovery of new reactions and applications for this compound, high-throughput experimentation (HTE) and laboratory automation will be indispensable tools. nih.govnih.gov These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates.
Implementation of HTE:
Reaction Optimization: HTE can be used to quickly identify the optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation, minimizing the time and resources required for process development.
Discovery of New Reactions: By screening the compound against a diverse array of reagents and catalysts, novel reactivity patterns and unexpected transformations may be uncovered, leading to new synthetic pathways and molecular scaffolds.
The data generated from HTE, combined with machine learning algorithms, can further accelerate the discovery process by predicting reaction outcomes and suggesting new experimental avenues.
Table 1: Potential High-Throughput Experimentation Parameters for Derivatization
| Parameter | Variables to be Screened |
| Catalyst | Palladium, Copper, Nickel, Rhodium, Iridium complexes with various ligands |
| Solvent | Toluene, THF, DMF, DMSO, Acetonitrile, Dioxane |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU, NaOt-Bu |
| Temperature | Room Temperature, 50 °C, 80 °C, 110 °C |
| Coupling Partner | Aryl boronic acids, terminal alkynes, amines, thiols, organozinc reagents |
Exploration of New Reactivity Patterns and Unconventional Bond Activations
The unique electronic and steric properties of this compound open the door to exploring unconventional reactivity. Research in this area would focus on activating typically inert bonds and discovering novel cyclization and functionalization strategies.
Future Research Directions:
C-H Activation: The pyridine ring contains C-H bonds that could potentially be activated and functionalized using transition metal catalysts, providing a direct route to more complex derivatives without the need for pre-functionalized starting materials.
Tandem Reactions: The multiple reactive sites on the molecule could be exploited in tandem or cascade reactions, where a single set of reagents triggers a sequence of bond-forming events to rapidly build molecular complexity. For example, a reaction could be designed that involves an initial coupling at the chloro position, followed by an intramolecular cyclization involving the ethynyl group.
The discovery of new reactivity patterns would significantly enhance the value of this compound as a versatile building block in organic synthesis.
Conclusion
Summary of Key Synthetic Achievements and Reactivity Insights
While direct experimental data on 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine is limited, its synthesis is rationally achievable through established methods like the Sonogashira coupling. The compound's reactivity is predicted to be rich and versatile, stemming from the orthogonal reactivity of its chloro and ethynyl (B1212043) functional groups, which are electronically influenced by the trifluoromethyl substituent and the pyridine (B92270) nitrogen. The chloro group serves as a handle for palladium-catalyzed cross-coupling reactions, while the ethynyl group is a gateway to cycloadditions and other alkyne-specific transformations. This combination allows for a stepwise and controlled functionalization, making it a promising building block for complex molecular structures.
Future Outlook for Research on Polyfunctionalized Pyridines as Crucial Synthons
The development of novel, highly functionalized building blocks is crucial for advancing the fields of medicinal chemistry, materials science, and agrochemistry. Polyfunctionalized pyridines, such as the title compound, offer a pre-installed scaffold with multiple points for diversification. Future research should focus on the actual synthesis and full characterization of this compound and the exploration of its reactivity profile. Investigating its utility in the synthesis of novel polycyclic and heterocyclic systems could lead to the discovery of new compounds with interesting biological or material properties. The strategic design and synthesis of such multifunctional synthons will undoubtedly continue to be a key driver of innovation in chemical synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation and ethynylation of precursor pyridines. A key approach involves introducing the ethynyl group using Sonogashira coupling under palladium catalysis, followed by selective chlorination. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly impact yields. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency for chlorine introduction . Ethynylation requires anhydrous conditions to prevent side reactions. Monitoring via HPLC or GC-MS is critical to optimize intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation:
- ¹H NMR : Identifies protons adjacent to the ethynyl group (δ ~2.5–3.5 ppm).
- ¹³C NMR : Detects the trifluoromethyl carbon (δ ~120–125 ppm, split due to J-coupling with fluorine).
- ¹⁹F NMR : Confirms the trifluoromethyl group (δ ~-60 to -70 ppm).
Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy detects C≡C stretching (~2100–2260 cm⁻¹) .
Q. How does the ethynyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The ethynyl group enables participation in click chemistry (e.g., azide-alkyne cycloaddition) and Sonogashira coupling for constructing complex architectures. Its electron-withdrawing nature (due to the trifluoromethyl group) polarizes the C≡C bond, accelerating nucleophilic attacks. For instance, in Suzuki-Miyaura coupling, the ethynyl group stabilizes transition states, improving regioselectivity .
Advanced Research Questions
Q. What strategies resolve contradictory data on the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies should combine accelerated degradation tests (e.g., 40°C/75% RH) with pH-dependent kinetic analysis. For acidic conditions (pH < 3), the trifluoromethyl group may hydrolyze to COOH, while the ethynyl group is prone to oxidation at pH > 10. Use LC-MS to track degradation products and DFT calculations to predict reactive sites. Contradictions in literature often arise from impurities in starting materials; thus, rigorous purification (e.g., column chromatography) is advised .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cytochrome P450 or kinases. The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets, while the ethynyl group’s rigidity may sterically hinder non-specific interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .
Q. What experimental designs mitigate challenges in regioselective functionalization?
- Methodological Answer : Use directing groups (e.g., pyridine N-oxide) to control substitution patterns. For example, lithiation at the 4-position (ethynyl site) can be directed by transient protection of the chlorine atom. Alternatively, transition-metal catalysts (Pd or Cu) enable selective C-H activation. Monitor reaction progress with in-situ IR to adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
